molecular formula C16H12N6 B13776448 1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 92964-43-7

1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13776448
CAS No.: 92964-43-7
M. Wt: 288.31 g/mol
InChI Key: WAKSFDIMBDXUGY-UHFFFAOYSA-N
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Description

1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 3-aminopyrazole with a pyridine derivative under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of specific biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-6-(pyridin-4-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
  • 5-(2-chloroethyl)-1-phenyl-6-(pyridin-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Uniqueness

1-Phenyl-6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

92964-43-7

Molecular Formula

C16H12N6

Molecular Weight

288.31 g/mol

IUPAC Name

1-phenyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C16H12N6/c17-14-13-10-19-22(12-6-2-1-3-7-12)16(13)21-15(20-14)11-5-4-8-18-9-11/h1-10H,(H2,17,20,21)

InChI Key

WAKSFDIMBDXUGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC(=C3C=N2)N)C4=CN=CC=C4

Origin of Product

United States

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